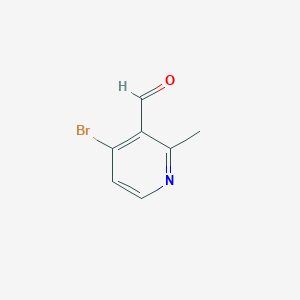
N2-Methyl-N2-phenylpyridine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Methyl-N2-phenylpyridine-2,5-diamine is a heterocyclic aromatic compound that consists of a pyridine ring substituted with two amino groups and two phenyl groups. This compound has gained attention due to its potential biological activity and various applications in scientific research.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N2-Methyl-N2-phenylpyridine-2,5-diamin beinhaltet typischerweise die Reaktion von Pyridin-2,5-diamin mit Methyliodid und Phenylboronsäure unter spezifischen Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines Palladiumkatalysators und einer Base wie Kaliumcarbonat durchgeführt. Das Reaktionsgemisch wird erhitzt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren: In industrieller Umgebung kann die Produktion von N2-Methyl-N2-phenylpyridine-2,5-diamin ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit der Verbindung verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N2-Methyl-N2-phenylpyridine-2,5-diamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amine umwandeln.
Substitution: Die Aminogruppen in der Verbindung können an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Acylchloride.
Hauptprodukte:
Oxidation: Chinone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
N2-Methyl-N2-phenylpyridine-2,5-diamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht.
Industrie: Wird als Stabilisator bei der Herstellung synthetischer Materialien verwendet
5. Wirkmechanismus
Der Wirkmechanismus von N2-Methyl-N2-phenylpyridine-2,5-diamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Ähnliche Verbindungen:
- N2-Phenylpyridine-2,5-diamin
- N2-Methylpyridine-2,5-diamin
Vergleich: N2-Methyl-N2-phenylpyridine-2,5-diamin ist durch das Vorhandensein sowohl von Methyl- als auch von Phenylgruppen einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen können. Im Vergleich zu N2-Phenylpyridine-2,5-diamin verleiht die Methylgruppe sterische Hinderung und elektronische Effekte, die die Eigenschaften der Verbindung möglicherweise verändern. In ähnlicher Weise kann die Phenylgruppe in N2-Methyl-N2-phenylpyridine-2,5-diamin im Vergleich zu N2-Methylpyridine-2,5-diamin seine Stabilität und Wechselwirkung mit biologischen Zielstrukturen verbessern .
Wirkmechanismus
The mechanism of action of N2-Methyl-N2-phenylpyridine-2,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N2-Phenylpyridine-2,5-diamine
- N2-Methylpyridine-2,5-diamine
Comparison: N2-Methyl-N2-phenylpyridine-2,5-diamine is unique due to the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity. Compared to N2-Phenylpyridine-2,5-diamine, the methyl group adds steric hindrance and electronic effects, potentially altering the compound’s properties. Similarly, the phenyl group in this compound can enhance its stability and interaction with biological targets compared to N2-Methylpyridine-2,5-diamine .
Eigenschaften
Molekularformel |
C12H13N3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
2-N-methyl-2-N-phenylpyridine-2,5-diamine |
InChI |
InChI=1S/C12H13N3/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h2-9H,13H2,1H3 |
InChI-Schlüssel |
LFKITGZYAOJNQV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=NC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




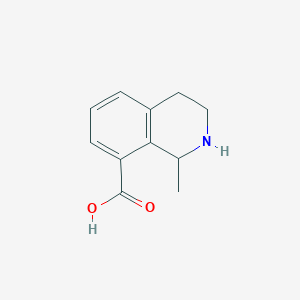


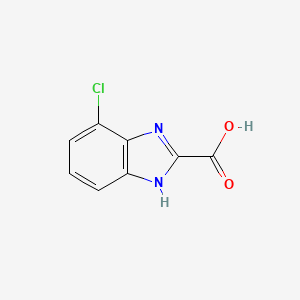

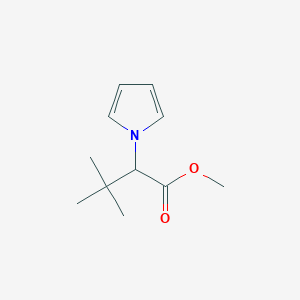
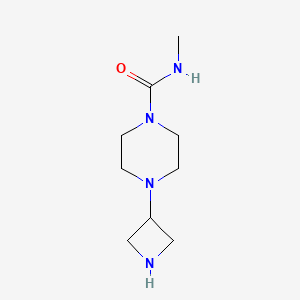

![2',3-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11903426.png)
![Octahydrospiro[indene-1,4'-piperidine]](/img/structure/B11903434.png)
